2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid
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Overview
Description
2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid is a complex organic compound that features a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with formamide, followed by cyclization to form the quinazoline ring . The piperazine moiety is then introduced through nucleophilic substitution reactions, and the final product is obtained by coupling with 3,3-dimethylbutanoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic structure that forms the core of many biologically active compounds.
Quinazolinone: A derivative with a wide range of pharmacological activities.
Piperazine derivatives: Known for their use in medicinal chemistry as enzyme inhibitors and receptor modulators.
Uniqueness
2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid is unique due to its specific combination of a quinazoline core with a piperazine moiety and a dimethylbutanoic acid group. This unique structure imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(4-aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-20(2,3)16(19(27)28)18(26)25-10-8-24(9-11-25)12-15-22-14-7-5-4-6-13(14)17(21)23-15/h4-7,16H,8-12H2,1-3H3,(H,27,28)(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZHNANILIXLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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